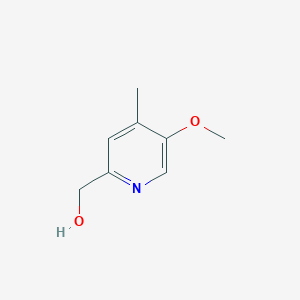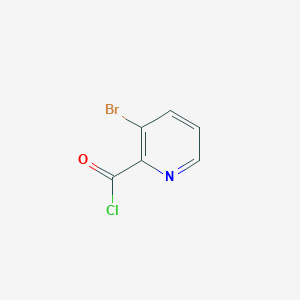![molecular formula C7H11ClO4 B8566733 1-[(Chlorocarbonyl)oxy]ethyl Isobutyrate](/img/structure/B8566733.png)
1-[(Chlorocarbonyl)oxy]ethyl Isobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-[(Chlorocarbonyl)oxy]ethyl Isobutyrate can be synthesized through the reaction of isobutyric acid with acetic anhydride and phosgene. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined in precise ratios. The reaction is monitored to maintain optimal conditions, and the product is purified through distillation or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Chlorocarbonyl)oxy]ethyl Isobutyrate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form isobutyric acid and acetic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired rate and extent of the reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives of this compound can be formed.
Hydrolysis Products: The primary products of hydrolysis are isobutyric acid and acetic acid.
Wissenschaftliche Forschungsanwendungen
1-[(Chlorocarbonyl)oxy]ethyl Isobutyrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the acetoxy group into molecules.
Biology: It is employed in the preparation of biologically active compounds and intermediates.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-[(Chlorocarbonyl)oxy]ethyl Isobutyrate involves its reactivity with nucleophiles and its ability to undergo hydrolysis. The molecular targets and pathways involved depend on the specific reactions it participates in. For example, in substitution reactions, it targets nucleophilic sites on other molecules, leading to the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetoxy-2-methylpropionyl chloride: A closely related compound with similar reactivity and applications.
α-Acetoxyisobutyryl chloride: Another similar compound used in organic synthesis.
Uniqueness
1-[(Chlorocarbonyl)oxy]ethyl Isobutyrate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to introduce the acetoxy group into molecules makes it valuable in various fields of research and industry .
Eigenschaften
Molekularformel |
C7H11ClO4 |
|---|---|
Molekulargewicht |
194.61 g/mol |
IUPAC-Name |
1-carbonochloridoyloxyethyl 2-methylpropanoate |
InChI |
InChI=1S/C7H11ClO4/c1-4(2)6(9)11-5(3)12-7(8)10/h4-5H,1-3H3 |
InChI-Schlüssel |
BALIJYGAQGNGDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)OC(C)OC(=O)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Ethyl-1,7,10-trioxaspiro[4.6]undecan-2-yl)methanol](/img/structure/B8566665.png)



methyl}-1,3-thiazole](/img/structure/B8566687.png)



![Methyl 2-{[4-bromo-3-(trifluoromethyl)phenyl]amino}acetate](/img/structure/B8566711.png)

![4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]-2,6-difluorobenzonitrile](/img/structure/B8566728.png)

![4-{[12-(Acryloyloxy)dodecyl]oxy}benzoic acid](/img/structure/B8566738.png)
